1-(3-Fluorophenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a small molecule inhibitor of bacterial β-glucuronidase. [] It falls under the classification of thiourea derivatives, specifically those incorporating a quinolinone moiety. This compound has primarily been investigated for its role in preventing drug-induced enteropathy, particularly those caused by non-steroidal anti-inflammatory drugs (NSAIDs). []
1-(3-Fluorophenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea acts as a competitive inhibitor of bacterial β-glucuronidase. [] This means that it binds to the active site of the enzyme, preventing the natural substrate (glucuronide conjugates) from binding and being hydrolyzed. By inhibiting bacterial β-glucuronidase, the compound prevents the release of the active drug from its glucuronide conjugate in the intestine, thus reducing the local concentration of the drug and mitigating its damaging effects on the intestinal mucosa. []
The primary application of 1-(3-Fluorophenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, as reported in the provided papers, is in the prevention of NSAID-induced enteropathy. [] This condition occurs when NSAIDs, after being absorbed and conjugated to glucuronic acid in the liver, are excreted into the intestine. The gut bacteria then use β-glucuronidase to cleave the glucuronide conjugate, releasing the active NSAID in the intestine, where it can cause damage to the mucosa. By inhibiting bacterial β-glucuronidase, 1-(3-Fluorophenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea reduces the local concentration of NSAID aglycones, thus protecting the intestinal lining from injury. []
For instance, in a mouse model, pretreatment with 1-(3-Fluorophenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea (termed "Inh-1" in the study) provided complete protection against intestinal damage induced by diclofenac, a commonly used NSAID. [] Furthermore, partial protection was still observed when the compound was administered 3 hours after diclofenac, indicating a potential therapeutic window for drugs undergoing enterohepatic circulation. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: